Caulophine

Vue d'ensemble

Description

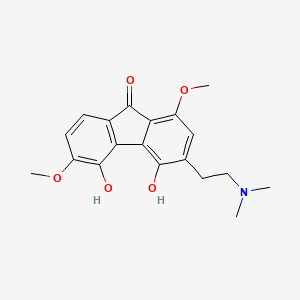

Caulophine is a naturally occurring fluorenone alkaloid isolated from the radix of Caulophyllum robustum. It is characterized by its chemical structure, which includes a 9H-fluoren-9-one core substituted by a 2-(dimethylamino)ethyl group at position 3, hydroxy groups at positions 4 and 5, and methoxy groups at positions 1 and 6 . This compound exhibits significant biological activities, including anti-myocardial ischemia effects .

Méthodes De Préparation

Caulophine can be extracted from the root of Caulophyllum robustum. The extraction process typically involves several steps, including solvent extraction, purification, and crystallization . The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone

Analyse Des Réactions Chimiques

Caulophine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a Bronsted base, capable of accepting a proton from a donor . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Applications De Recherche Scientifique

Mécanisme D'action

Caulophine exerts its effects primarily through its interaction with cellular membranes and its ability to modulate calcium homeostasis. It has a high affinity for myocardial cell membranes, suggesting that it may exert bioactivity in the heart . This compound protects cardiomyocytes from oxidative and ischemic injury by acting as a calcium antagonist, reducing intracellular calcium concentration and preventing calcium overload . This antioxidative mechanism provides a basis for further development of this compound as a promising agent for treating coronary heart disease .

Comparaison Avec Des Composés Similaires

Caulophine is unique among fluorenone alkaloids due to its specific substitution pattern and biological activities. Similar compounds include other fluorenone alkaloids such as magnoflorine and taspine derivatives . While these compounds also exhibit significant biological activities, this compound’s specific anti-myocardial ischemia activity and its ability to modulate calcium homeostasis set it apart .

Similar Compounds

Magnoflorine: A quaternary aporphine alkaloid with anti-inflammatory and antioxidant properties.

Taspine derivatives: Known for their pharmacological properties, including anti-inflammatory and wound-healing effects.

This compound’s unique chemical structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Activité Biologique

Caulophine is a novel fluorenone alkaloid extracted from the roots of Caulophyllum robustum Maxim, a plant traditionally used in Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in cardiovascular protection and anti-inflammatory effects. Research indicates that this compound may serve as a potential therapeutic agent for various diseases, including ischemic heart disease and rheumatoid arthritis.

Cardiovascular Effects

Research has demonstrated that this compound exhibits protective effects on cardiomyocytes, particularly against caffeine-induced cellular injury. A study assessed the impact of this compound on calcium homeostasis in rat cardiomyocytes exposed to caffeine. Key findings include:

- Cell Viability : this compound treatment significantly increased cell viability in caffeine-injured cardiomyocytes.

- Biochemical Markers : Treatment reduced lactate dehydrogenase (LDH) activity and malondialdehyde (MDA) levels, indicating decreased cellular damage.

- Calcium Regulation : this compound effectively decreased total intracellular free calcium concentration and inhibited calcium release in response to caffeine, suggesting its role as a calcium antagonist .

Anti-Inflammatory Properties

In the context of rheumatoid arthritis (RA), this compound's parent plant, Caulophyllum robustum, has been studied for its anti-inflammatory effects. A metabolomic analysis revealed that the effective part of C. robustum regulates multiple metabolic pathways involved in inflammation:

- Metabolite Changes : Significant alterations in 16 metabolites were observed post-treatment with the effective part of C. robustum, impacting amino acid, vitamin, energy, and lipid metabolism pathways.

- Mechanism of Action : The compound demonstrated immunosuppressive properties, which may provide a basis for its therapeutic use in RA management .

Case Studies

-

Cardiomyocyte Protection Study :

- Objective : To evaluate this compound's protective effects against caffeine-induced cellular injury.

- Methodology : Rat cardiomyocytes were pre-treated with this compound before exposure to caffeine or potassium chloride (KCl). Cell viability was measured using the MTT assay.

- Results : this compound significantly enhanced cell viability and reduced markers of cellular injury (LDH and MDA) while effectively regulating intracellular calcium levels .

-

Metabolomic Profiling in RA Models :

- Objective : To explore the metabolic effects of C. robustum on collagen-induced arthritis in rats.

- Methodology : Urinary metabolic profiling was conducted using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.

- Findings : The treatment led to the identification of 56 differential metabolites, indicating significant changes in metabolic pathways associated with inflammation and energy metabolism .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-[2-(dimethylamino)ethyl]-4,5-dihydroxy-1,6-dimethoxyfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)15-16(17(10)21)14-11(18(15)22)5-6-12(24-3)19(14)23/h5-6,9,21,23H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCDKMMCPZJBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C(=C1O)C3=C(C2=O)C=CC(=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.